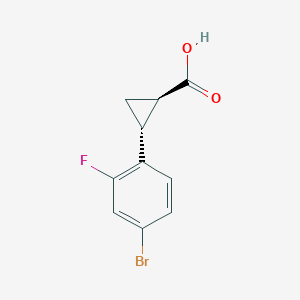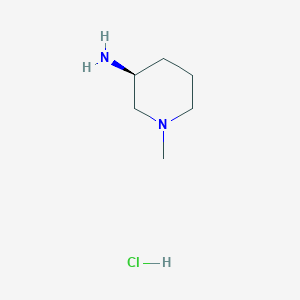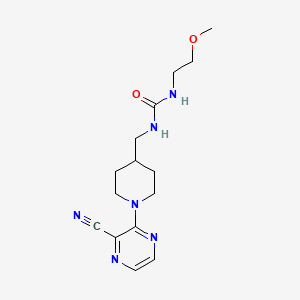
(1R,2R)-2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid, commonly known as BFC, is a cyclopropane derivative that has been widely studied for its potential therapeutic applications in various diseases. This compound has gained attention due to its unique chemical structure and pharmacological properties, which make it a promising candidate for drug development.
Applications De Recherche Scientifique
Synthesis and Structural Modifications
(1R,2R)-2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid serves as a fundamental structure in synthetic organic chemistry, particularly in the synthesis of biphenyl compounds and cyclopropane-containing analogs. A practical synthesis method for 2-fluoro-4-bromobiphenyl, a key intermediate for non-steroidal anti-inflammatory drugs, highlights the importance of bromo-fluorophenyl derivatives in medicinal chemistry. This synthesis involves cross-coupling reactions and diazotization, pointing towards the broader utility of such compounds in pharmaceutical synthesis (Qiu et al., 2009).
Cyclopropane structures are prominently featured in natural and biologically active products. Their unique reactivity due to high ring strain facilitates a variety of chemical transformations, including [2+1]-type cyclopropanation reactions. This versatility underlines the cyclopropane moiety's role in modifying bioactive molecules, enhancing their pharmacological profile (Kamimura, 2014).
Biocatalyst Inhibition and Metabolic Engineering
The study of carboxylic acids, including cyclopropane-1-carboxylic acid derivatives, sheds light on their role as microbial inhibitors. Understanding the mechanisms of biocatalyst inhibition by carboxylic acids is crucial for metabolic engineering, aiming to enhance microbial robustness against these compounds. This knowledge assists in the development of microbial strains with improved industrial performance, especially for fermentative production of carboxylic acids and other biorenewables (Jarboe et al., 2013).
Environmental and Material Science Applications
In material science, the exploration of fluorinated alternatives to long-chain perfluoroalkyl substances (PFAS) involves compounds like (1R,2R)-2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid. These alternatives are sought for their reduced environmental persistence and potential toxicity. Understanding the environmental fate, bioaccumulation, and toxicological profiles of these alternatives is essential for assessing their safety and developing safer materials and chemicals (Wang et al., 2013).
Propriétés
IUPAC Name |
(1R,2R)-2-(4-bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFO2/c11-5-1-2-6(9(12)3-5)7-4-8(7)10(13)14/h1-3,7-8H,4H2,(H,13,14)/t7-,8+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEUTHYNOREMBL-JGVFFNPUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
935674-08-1 |
Source


|
| Record name | rac-(1R,2R)-2-(4-bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)prop-2-en-1-one](/img/structure/B2593948.png)

![2-[(2,4-Difluorophenyl)methyl]-3-methylsulfanylpropanoic acid](/img/structure/B2593955.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2593960.png)





![1-[2-(4-Methoxyphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B2593967.png)

![1,3-dibromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B2593969.png)
![[5-(2,5-Dichlorophenyl)furan-2-yl]methanol](/img/structure/B2593970.png)